2-[(E)-1,3-benzodioxol-5-ylmethylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one
Description
This compound belongs to the thiazolo[3,2-a]pyrimidin-3(2H)-one family, characterized by a bicyclic core structure comprising fused thiazole and pyrimidinone rings. The substituent at the 2-position is an (E)-1,3-benzodioxol-5-ylmethylidene group, which introduces a methylidene-linked benzodioxole moiety.
Properties
IUPAC Name |
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-13-12(20-14-15-4-1-5-16(13)14)7-9-2-3-10-11(6-9)19-8-18-10/h2-3,6-7H,1,4-5,8H2/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSMPEGMXHJTDS-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2N(C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN=C2N(C1)C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-[(E)-1,3-benzodioxol-5-ylmethylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is a synthetic organic molecule that has drawn interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazole-pyrimidine core fused with a benzodioxole moiety. The molecular formula is with a molecular weight of approximately 344.39 g/mol. Its unique arrangement of functional groups suggests diverse interactions with biological targets.
Anticancer Activity
Research indicates that compounds containing the benzodioxole structure often exhibit significant anticancer properties. For instance, derivatives of benzodioxole have shown effective inhibition against various cancer cell lines. In one study, compounds similar to the target compound demonstrated IC50 values ranging from 26 to 65 µM against four different cancer cell lines . This suggests that the compound could potentially inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antidiabetic Potential
Another area of interest is the antidiabetic activity of benzodioxole derivatives. A related study evaluated several synthesized compounds for their ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism. The most potent inhibitors exhibited IC50 values as low as 0.68 µM , indicating strong potential for managing blood glucose levels . In vivo studies involving diabetic mice showed significant reductions in blood glucose levels when treated with these derivatives.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Several studies have reported that benzodioxole derivatives possess activity against various pathogens, including bacteria and fungi. The specific mechanisms may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
The biological activity of this compound is hypothesized to involve interaction with specific enzymes and receptors:
- Enzyme Inhibition: The compound may inhibit enzymes like α-amylase or other key metabolic enzymes involved in cancer progression or glucose metabolism.
- Receptor Modulation: It might bind to receptors involved in cell signaling pathways that regulate apoptosis and proliferation.
Study 1: Anticancer Efficacy
A study published in 2023 synthesized various benzodioxole derivatives and assessed their anticancer efficacy using MTS assays across multiple cancer cell lines. The results showed that certain derivatives had minimal cytotoxic effects on normal cells while effectively inhibiting cancer cell proliferation .
Study 2: Antidiabetic Effects
In another investigation focused on the antidiabetic potential of related compounds, researchers used a streptozotocin-induced diabetic mouse model to evaluate the blood glucose-lowering effects of selected benzodioxole derivatives. The results indicated that treatment significantly lowered blood glucose levels compared to control groups .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives vary primarily in substituents at the 2-position. Key analogues include:
Key Observations:
Methoxy-substituted derivatives (e.g., 3,4,5-trimethoxybenzylidene in ) often exhibit improved solubility and bioavailability due to increased polarity, though steric bulk could reduce membrane permeability.
Synthetic Methods: Many analogues are synthesized via alkylation or condensation reactions. For example, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives are prepared using anhydrous potassium carbonate and halides in acetone . The target compound’s synthesis likely involves similar steps, with 1,3-benzodioxole-5-carbaldehyde as the aldehyde component in a Knoevenagel-like condensation .
Biological Activity: Thiazolo[3,2-a]pyrimidinones with catechol-containing substituents (e.g., benzodioxole) show promise as antitumor agents due to their ability to act as gem-dicatechols, which can chelate metal ions or interact with redox-active enzymes . Halogenated analogues (e.g., 4-fluoro or 4-chloro derivatives) may exhibit enhanced metabolic stability compared to methoxylated or benzodioxolyl derivatives, as halogens are less prone to oxidative degradation .
Crystallographic and Spectral Data: While the target compound lacks reported crystallographic data, analogues like the ethyl 7-methyl-3-oxo-5-phenyl derivative have been studied via single-crystal X-ray diffraction, revealing planar thiazolo-pyrimidinone cores and hydrogen-bonding patterns critical for packing . IR and mass spectra for related thiazolo[3,2-a]benzimidazoles suggest characteristic absorption bands for C=O (1650–1700 cm⁻¹) and C=N (1600 cm⁻¹) groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
